Benzeneacetic acid, alpha-hydroxy-, compd. with 1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone (1:1)
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Overview
Description
AHR-5333 mandelate is an anti-allergy compound which has been shown to protect against antigen-induced anaphylactic collapse and ascaris antigen-induced skin hypersensitivity. AHR-5333 mandelate has also been shown to inhibit 5-HETE, LTB4 and LTC4 synthesis.
Scientific Research Applications
1. Antiallergic Applications
- Antiallergic Agent Analysis: High-performance liquid chromatography methods were developed for analyzing this compound and its active acidic metabolite in plasma, showing its potential in antiallergic applications (Greene et al., 1990).
- Synthesis and Evaluation for Antiallergy Activity: A series of compounds, including this one, were synthesized and evaluated for antiallergy activity. It showed potent activity in the passive foot anaphylaxis assay, a model for detecting antiallergic compounds (Walsh et al., 1989).
- Effects in In Vivo Models: The compound demonstrated potent, long-acting activity in rat and guinea pig models of immediate hypersensitivity, suggesting its efficacy as an antiallergy compound (Yanni & Foxwell, 1988).
2. Antipsychotic Applications
- Metabolism of Iloperidone: The compound was found to be extensively metabolized into several metabolites in rats, dogs, and humans, highlighting its role in the pharmacokinetics of iloperidone, an antipsychotic agent (Mutlib et al., 1995).
3. Chemical Synthesis and Analysis
- Synthesis of Related Substances: The synthesis process of related substances of iloperidone, which includes the compound , was detailed, aiding in quality control efforts for iloperidone (Jiangxi, 2014).
- Efficient Synthesis of Aprepitant: The compound was used in the efficient stereoselective synthesis of Aprepitant, an NK(1) receptor antagonist, demonstrating its utility in advanced chemical synthesis (Brands et al., 2003).
properties
CAS RN |
128766-12-1 |
---|---|
Product Name |
Benzeneacetic acid, alpha-hydroxy-, compd. with 1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone (1:1) |
Molecular Formula |
C38H41F2NO7 |
Molecular Weight |
661.7 g/mol |
IUPAC Name |
1-[4-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone;2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C30H33F2NO4.C8H8O3/c1-21(34)22-4-13-28(29(20-22)36-2)37-19-3-16-33-17-14-25(15-18-33)30(35,23-5-9-26(31)10-6-23)24-7-11-27(32)12-8-24;9-7(8(10)11)6-4-2-1-3-5-6/h4-13,20,25,35H,3,14-19H2,1-2H3;1-5,7,9H,(H,10,11) |
InChI Key |
CFGSQJHZJYGYQO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)OC.C1=CC=C(C=C1)C(C(=O)O)O |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)OC.C1=CC=C(C=C1)C(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AHR-5333 mandelate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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